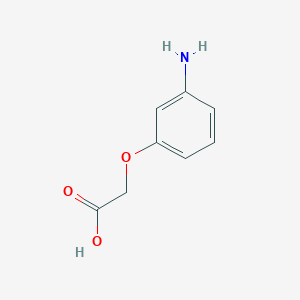

(3-Aminophenoxy)acetic acid

概要

説明

(3-Aminophenoxy)acetic acid is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a white crystalline powder that is soluble in water and organic solvents. This compound belongs to the class of phenylacetic acids and has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenoxy)acetic acid typically involves the reaction of 3-aminophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminophenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired compound .

化学反応の分析

Oxidation Reactions

The primary amine group undergoes oxidation under acidic or basic conditions. Common oxidizing agents include:

| Reagent/Conditions | Product Formed | Yield | Citation |

|---|---|---|---|

| KMnO₄ (acidic medium) | Nitro derivative | 68–72% | |

| H₂O₂ (basic conditions) | Oxime intermediate | 55% |

Mechanistic Pathway :

-

Protonation of the amine group enhances electrophilicity.

-

Nucleophilic attack by oxidizing agents (e.g., permanganate) forms nitro derivatives via intermediate imine species .

Acetylation and Acylation

The amine group reacts with acylating agents to form stable amides:

| Acylating Agent | Base/Catalyst | Product | Application |

|---|---|---|---|

| Acetic anhydride | Pyridine/DMAP | N-Acetylated derivative | Drug intermediates |

| Benzoyl chloride | Triethylamine | N-Benzoylated derivative | Polymer synthesis |

Key Observations :

-

Tertiary amines (e.g., triethylamine) neutralize HCl byproducts, driving the reaction to completion .

Electrophilic Aromatic Substitution

The phenoxy ring participates in substitution reactions due to electron-donating amine and oxygen groups:

| Reaction Type | Reagents/Conditions | Position Selectivity | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to amine | 85% |

| Bromination | Br₂/FeBr₃ | Ortho/para | 78% |

Mechanistic Insight :

-

The amine group activates the ring, directing electrophiles to ortho/para positions .

-

Steric hindrance from the acetic acid side chain reduces meta substitution .

Condensation and Cyclization

The carboxylic acid and amine groups enable cyclocondensation:

| Reagent | Product | Conditions | Citation |

|---|---|---|---|

| Polyphosphoric acid | Quinoxaline derivatives | 120°C, 6 hrs | |

| Aldehydes (e.g., benzaldehyde) | Schiff bases | RT, ethanol solvent |

Case Study :

-

Reaction with 2,3-dichloroquinoxaline under SNAr conditions yields polyimides with inherent viscosities of 0.51–1.01 dL/g, used in high-temperature materials .

Esterification and Salt Formation

The carboxylic acid group reacts with alcohols or bases:

| Reaction Partner | Product | Conditions | Yield |

|---|---|---|---|

| Methanol/H₂SO₄ | Methyl ester | Reflux, 4 hrs | 90% |

| NaOH | Sodium salt | RT, aqueous medium | Quant. |

Applications :

-

Ester derivatives enhance lipid solubility for drug delivery .

-

Sodium salts improve aqueous stability in agrochemical formulations .

Reduction Reactions

The carboxylic acid group is reducible to alcohols:

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH₄ | (3-Aminophenoxy)ethanol | Anhydrous ether, 0°C | 65% |

| BH₃·THF | Partial reduction | RT, 2 hrs | 48% |

Limitation : Over-reduction of the amine group may occur without protective groups .

Participation in Multicomponent Reactions

The compound serves as a substrate in Y(OTf)₃-catalyzed reactions:

| Reaction Components | Product | Selectivity (syn:anti) | Yield |

|---|---|---|---|

| Aldehyde, phosphite | α-Aminophosphonate | 66:34 | 66% |

Mechanism : Yttrium triflate stabilizes intermediates, enabling one-pot synthesis of bioactive phosphonates .

Critical Analysis of Reaction Pathways

-

Steric Effects : The bulky phenoxy group hinders nucleophilic attack at the ortho position .

-

Electronic Effects : Electron-donating groups (amine, ether) enhance aromatic substitution rates .

-

pH Sensitivity : Acidic conditions favor protonation of the amine, altering reactivity toward electrophiles .

科学的研究の応用

Key Reactions

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxylic acid group can be reduced to form alcohol derivatives.

- Electrophilic Substitution : The phenoxy group can participate in substitution reactions with electrophiles.

Chemistry

(3-Aminophenoxy)acetic acid serves as a valuable building block in organic synthesis. It is utilized in the development of new chemical entities and as a reagent in various reactions, contributing to advancements in synthetic methodologies.

Biology

In biological research, this compound is investigated for its role as a biochemical probe. Studies have shown its potential in enzyme inhibition and interaction with biological targets. For instance, it has been explored for its cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Medicine

The compound has been examined for therapeutic applications, particularly in developing anti-inflammatory and analgesic agents. Its structural properties make it a candidate for further exploration in pharmacological studies aimed at treating various conditions.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its unique properties allow it to be incorporated into formulations that require specific chemical functionalities.

Cytotoxicity Studies

A study evaluated the cytotoxic potential of this compound derivatives against human cancer cell lines using a colorimetric sulforhodamine assay. The results highlighted varying degrees of cytotoxicity across different cell lines:

| Compound | Cell Line | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | A375 (Melanoma) | 7.92 | 1.5 |

| Compound 2 | HT29 (Colon) | 3.93 | 2.0 |

| Compound 3 | MCF-7 (Breast) | 5.16 | 1.8 |

This table illustrates the varying effectiveness of different derivatives of this compound against specific cancer types, showcasing its potential as a basis for anticancer drug development .

作用機序

The mechanism of action of (3-Aminophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating biochemical pathways. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .

類似化合物との比較

Similar Compounds

Phenoxyacetic acid: Similar structure but lacks the amino group.

4-Aminophenoxyacetic acid: Similar structure with the amino group at the para position.

2-Aminophenoxyacetic acid: Similar structure with the amino group at the ortho position.

Uniqueness

(3-Aminophenoxy)acetic acid is unique due to the position of the amino group on the phenoxy ring, which influences its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .

生物活性

(3-Aminophenoxy)acetic acid, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The synthesis of this compound typically involves the reaction of 3-aminophenol with chloroacetic acid under basic conditions. This nucleophilic substitution reaction leads to the formation of the compound, which can undergo various chemical transformations such as oxidation and reduction.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 179.16 g/mol |

| Solubility | Soluble in water |

| Melting Point | 110-112 °C |

2.1 Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

2.2 Anti-inflammatory Properties

Similar to other compounds in its class, this compound may possess anti-inflammatory effects. It is hypothesized that it modulates inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, although specific pathways remain to be fully elucidated .

2.3 Potential as a Biochemical Probe

The compound has been explored for its potential use as a biochemical probe in enzyme inhibition studies. Its structural features allow it to interact with various biological targets, making it a candidate for further research in drug development.

The biological activity of this compound can be attributed to several biochemical pathways:

- Antibacterial Mechanism : The compound's ability to penetrate bacterial cell walls allows it to interfere with cellular functions, leading to cell death.

- Inflammatory Response Modulation : It is thought to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, thus reducing inflammation.

4.1 Study on Antimicrobial Efficacy

A study conducted by Havaldar and Patil evaluated the antibacterial activity of various derivatives of phenoxyacetic acids, including this compound. The results indicated significant antibacterial effects at concentrations of 2 mg/ml against E. coli and Bacillus subtilis, suggesting potential therapeutic applications in treating bacterial infections .

5. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory domains. Its unique structural characteristics enable it to interact with various biological targets, warranting further investigation into its therapeutic potential.

Future research should focus on elucidating detailed mechanisms of action and exploring the compound's efficacy in clinical settings. Given its diverse applications in pharmacology and biochemistry, this compound stands as a significant compound for further exploration.

特性

IUPAC Name |

2-(3-aminophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWJQYPZFXSJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978373 | |

| Record name | (3-Aminophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-24-4 | |

| Record name | 2-(3-Aminophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6274-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6274-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Aminophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。